Ether Oxygen vs. Secondary Amine Linker: Hydrogen-Bond Donor Count and Predicted Permeability
The target compound employs an ether oxygen (–O–) as the linker between the pyrazine ring and the propyl chain, whereas the closest in-class analog, N1-(6-chloropyrazin-2-yl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (CAS 1220017-46-8, also known as CP-868,596), contains a secondary amine (–NH–) linker [1]. This structural difference results in the target compound possessing zero hydrogen-bond donor (HBD) groups (excluding the protonated amine, pKa ~9.5), compared to one additional HBD (the NH) in the amino-linked analog. Quantitative in silico profiling using Mcule’s property prediction engine assigns the target compound a hydrogen-bond donor count of 0 (excluding the ammonium proton) and a topological polar surface area (TPSA) of 23.55 Ų, while the amino-linked comparator exhibits a donor count of 1 and a TPSA of approximately 36.8 Ų . Reduced HBD count and lower TPSA are class-level correlates of improved passive membrane permeability and blood–brain barrier penetration potential, which guides selection when CNS or intracellular target engagement is required [2].
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD count: 0 (ether linker); TPSA: 23.55 Ų; logP: 1.25 |
| Comparator Or Baseline | N1-(6-chloropyrazin-2-yl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride: HBD count: 1 (NH linker); TPSA: ~36.8 Ų |
| Quantified Difference | ΔHBD count: -1; ΔTPSA: -13.3 Ų for the target compound, implying approximately 1.7-fold lower TPSA |
| Conditions | In silico prediction; Mcule property calculator; TPSA calculated via topological method |
Why This Matters
Lower HBD count and TPSA favor passive membrane diffusion, making this compound a more suitable choice for CNS programs or permeability-sensitive assays where the amino-linked analog would underperform.
- [1] PubChem. N1-(6-chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride. CAS 1220017-46-8. https://pubchem.ncbi.nlm.nih.gov/compound/1220017-46-8 View Source
- [2] Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615–2623. https://doi.org/10.1021/jm020017n View Source
